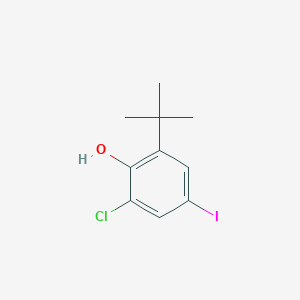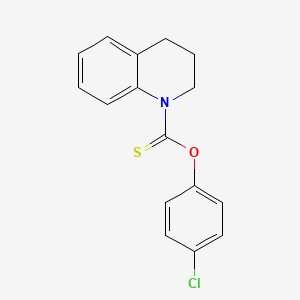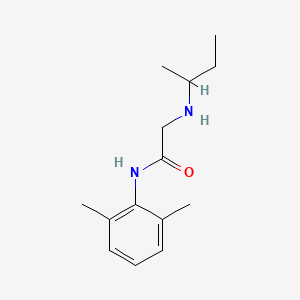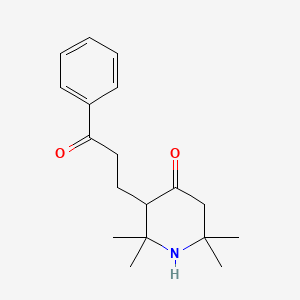![molecular formula C13H19NO3S B14610584 4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol CAS No. 59830-40-9](/img/structure/B14610584.png)
4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a dimethylamino group, a benzene ring, a sulfonyl group, and a butenol structure, making it a versatile molecule in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol typically involves multiple steps, starting with the preparation of the benzene ring substituted with a dimethylamino group. This is followed by the introduction of the sulfonyl group and the formation of the butenol structure. Common reagents used in these reactions include dimethylamine, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dimethylformamide, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in labeling and detection of biomolecules due to its chromophoric properties.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. These interactions can modulate various biochemical pathways and molecular targets, making the compound useful in diverse applications.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)azobenzene-4’-sulfonyl chloride: Known for its use as a chromophoric labeling reagent.
4-Bromobenzenesulfonyl chloride: Used in the synthesis of nucleotides and protection of amines.
Uniqueness
4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound in both research and industrial applications, offering advantages over similar compounds in terms of its specific reactivity and functionalization potential.
Propiedades
Número CAS |
59830-40-9 |
|---|---|
Fórmula molecular |
C13H19NO3S |
Peso molecular |
269.36 g/mol |
Nombre IUPAC |
4-[4-(dimethylamino)phenyl]sulfonyl-3-methylbut-2-en-1-ol |
InChI |
InChI=1S/C13H19NO3S/c1-11(8-9-15)10-18(16,17)13-6-4-12(5-7-13)14(2)3/h4-8,15H,9-10H2,1-3H3 |
Clave InChI |
BNZVRVUJLVMUGT-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCO)CS(=O)(=O)C1=CC=C(C=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14610506.png)

![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)











